The synthesis of (2-Bromoethyl)trimethylsilane can be achieved through several methods, with one common approach being the reaction between trimethylsilyl chloride and bromoethanol. This method typically involves the following steps:
This synthesis route allows for good yields of (2-Bromoethyl)trimethylsilane while maintaining the integrity of the silicon-containing moiety .
The molecular structure of (2-Bromoethyl)trimethylsilane can be represented in various formats, including InChI and SMILES notations:
InChI=1S/C5H13BrSi/c1-7(2-3)5-4-6/h4-5H2-1-3H3
C[Si](C)(C)CCBr
(2-Bromoethyl)trimethylsilane participates in various chemical reactions, primarily due to its halogen functionality:
The mechanism of action for reactions involving (2-Bromoethyl)trimethylsilane typically follows a bimolecular nucleophilic substitution pathway (S_N2 mechanism). In this process:
For example, when reacting with an amine, the nucleophile attacks from the opposite side of the bromine atom, resulting in inversion of configuration at that carbon center .
The physical and chemical properties of (2-Bromoethyl)trimethylsilane are critical for its application in various fields:
These properties make it suitable for applications in synthetic chemistry and material science .
(2-Bromoethyl)trimethylsilane has diverse applications across several scientific fields:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1